N-butyl-1-ethyl-1H-pyrazol-4-amine
Description
N-butyl-1-ethyl-1H-pyrazol-4-amine is a pyrazole-derived amine characterized by a butyl group at the N-position and an ethyl group at the 1-position of the pyrazole ring.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-butyl-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-3-5-6-10-9-7-11-12(4-2)8-9/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
NCAPLBUDZCRHRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN(N=C1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-ethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of N-butylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazoles .
Scientific Research Applications
N-butyl-1-ethyl-1H-pyrazol-4-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-butyl-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-butyl-1-ethyl-1H-pyrazol-4-amine with pyrazole-4-amine derivatives from the provided evidence, focusing on substituent effects, physicochemical properties, and synthetic pathways.
Substituent Variations and Molecular Properties
Key Observations:
- Substituent Influence on Reactivity: The presence of bulky groups (e.g., isobutyl in , benzyl in ) may reduce synthetic yields due to steric hindrance. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was synthesized with a low yield (17.9%) under copper-catalyzed conditions .
- Physical State: Melting points and spectral data (e.g., NMR, HRMS) are critical for structural validation. For instance, the cyclopropyl derivative in exhibited a distinct melting range (104–107°C) and HRMS confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
